molecular formula C11H10N2O2 B2868575 N-(8-hydroxyquinolin-2-yl)acetamide CAS No. 312591-57-4

N-(8-hydroxyquinolin-2-yl)acetamide

Cat. No.: B2868575
CAS No.: 312591-57-4
M. Wt: 202.213
InChI Key: LOLPGXCBKGETOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-hydroxyquinolin-2-yl)acetamide is an organic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of an acetamide group attached to the nitrogen atom of the quinoline ring, with a hydroxyl group at the 8th position of the quinoline ring. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Mechanism of Action

Target of Action

N-(8-hydroxyquinolin-2-yl)acetamide, also known as 8-Hydroxyquinoline (8-HQ), is a monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions are often involved in various biological processes, making them primary targets of 8-HQ.

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-HQ allows it to form stable complexes with metal ions . This interaction can alter the normal function of these ions in biological systems, leading to various downstream effects.

Biochemical Pathways

It’s known that 8-hq and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

Pharmacokinetics

The compound’s molecular weight of 20221 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities. For instance, its anticancer activity suggests that it may induce apoptosis or inhibit cell proliferation in cancer cells . Its antimicrobial and antifungal activities, on the other hand, suggest that it may disrupt essential cellular processes in these organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to chelate metal ions Additionally, the presence of competing ligands can influence the compound’s efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-hydroxyquinolin-2-yl)acetamide typically involves the acylation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(8-hydroxyquinolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(8-hydroxyquinolin-2-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(8-hydroxyquinolin-2-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:

    8-hydroxyquinoline: Lacks the acetamide group but shares the hydroxyl group at the 8th position.

    N-(quinolin-8-yl)acetamide: Similar structure but lacks the hydroxyl group.

    2-amino-N-(quinolin-8-yl)acetamide: Contains an amino group instead of a hydroxyl group.

These compounds exhibit different biological activities and chemical properties, highlighting the importance of specific functional groups in determining the behavior of quinoline derivatives.

Properties

IUPAC Name

N-(8-hydroxyquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7(14)12-10-6-5-8-3-2-4-9(15)11(8)13-10/h2-6,15H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLPGXCBKGETOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.